molecular formula C20H19BrN6 B2559763 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-23-7

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2559763
CAS No.: 129177-23-7
M. Wt: 423.318
InChI Key: SFJVRLJJDZQDKI-UHFFFAOYSA-N
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Description

Structure and Synthesis 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound comprising a triazole ring fused to a quinazoline scaffold. The 4-bromophenyl group at position 3 and the 4-methylpiperazino substituent at position 5 define its structural uniqueness. Its synthesis typically involves Pd-catalyzed Suzuki–Miyaura cross-coupling reactions using bromophenyl intermediates and boronic acids, followed by cyclocondensation with orthoesters under solvent-free or acidic conditions .

Photophysical and Biological Relevance This compound belongs to the [1,2,4]triazolo[4,3-c]quinazoline family, known for fluorescence properties modulated by substituents. The bromophenyl group contributes to π-conjugation, while the methylpiperazino moiety may influence electronic transitions and solvatochromic behavior . Biologically, triazoloquinazolines exhibit anticonvulsant, anticancer, and antimicrobial activities, though specific data for this derivative remain under investigation .

Properties

IUPAC Name

3-(4-bromophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVRLJJDZQDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with 2-cyanobenzaldehyde to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazoloquinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The unique structural features of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline may contribute to similar antimicrobial efficacy.

Anticancer Properties

Compounds containing quinazoline derivatives have been extensively studied for their anticancer activities. They are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary studies targeting cancer cells, potentially due to its ability to interfere with critical signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is well-documented, with several studies indicating their ability to reduce inflammation in animal models. The compound's structure suggests it may interact with inflammatory mediators, providing a basis for further exploration in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various quinazoline derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial properties comparable to standard antibiotics . This suggests that 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline could be developed further for antimicrobial applications.

Case Study 2: Anticancer Activity

In another research effort, a series of quinazoline derivatives were synthesized and tested for their anticancer activity against multiple cancer cell lines. Some compounds demonstrated IC50 values in the micromolar range, indicating potent activity. The mechanism was linked to the inhibition of specific kinases involved in cancer progression . This reinforces the potential role of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation . Molecular docking studies have provided insights into its binding affinities and interactions with the active sites of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-(4-bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline with structurally related compounds:

Compound Name Structural Modifications Key Properties References
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline 4-Bromophenyl (C3), 4-methylpiperazino (C5) Moderate fluorescence quantum yield (Φ~0.3–0.5 in toluene); potential CNS activity
5-(4′-Diphenylamino-biphenyl-4-yl)-3-(4-trifluoromethylphenyl)[1,2,4]triazolo[4,3-c]quinazoline Trifluoromethylphenyl (C3), diphenylamino-biphenyl (C5) Strong emission (Φ~0.8 in toluene); solvatochromic shift >50 nm
5-(5-Bromothiophen-2-yl)-3-aryl[1,2,4]triazolo[4,3-c]quinazoline Bromothiophene (C5), aryl (C3) Enhanced electrochemical stability; Φ~0.4–0.6 in DMSO
3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline Nitrothienyl (C3), morpholino (C5), chloro (C9) Cytotoxic (IC₅₀ <4 µg/mL in HeLa cells); DNA interaction unconfirmed
5-Methoxy-[1,2,4]triazolo[1,5-c]quinazoline Methoxy (C5), [1,5-c] annelation Lower fluorescence (Φ~0.2) due to annelation isomerism; thermal stability >200°C

Key Findings

Fluorescence Efficiency: The absence of an aryl group at the triazole ring (e.g., in 5-aminobiphenyl derivatives) improves quantum yields compared to 3-aryl-substituted analogues . Solvent polarity significantly affects emission: polar solvents (e.g., DMSO) induce redshifted emission (e.g., Δλ~30 nm) due to intramolecular charge transfer .

Biological Activity: Anticonvulsant Activity: Introduction of an NH₂ group at the triazole ring (e.g., 5-(2-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine) enhances activity (ED₅₀~27.4 mg/kg) . Anticancer Potential: Morpholino and nitrothienyl substituents (e.g., 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl derivatives) show cytotoxicity via necrosis induction .

Synthetic Flexibility: Dimroth rearrangement under acidic conditions converts [4,3-c] annelated isomers to [1,5-c] analogues, altering photophysical properties . Methylpiperazino and methoxy groups are introduced via nucleophilic substitution, enabling modular derivatization .

Notes

  • Synthesis Challenges : Acidic media promote isomerization, necessitating precise control of reaction conditions .
  • Substituent Effects: Electron-withdrawing groups (e.g., Br, CF₃) enhance fluorescence but may reduce solubility, while alkylamino groups (e.g., methylpiperazino) balance these properties .
  • Biological Gaps: Specific mechanistic data (e.g., kinase inhibition or receptor binding) for 3-(4-bromophenyl)-5-(4-methylpiperazino) derivatives remain unelucidated and warrant further study.

Biological Activity

The compound 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of triazoloquinazoline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the coupling of bromophenyl derivatives with appropriate piperazine and triazole moieties under controlled conditions. The structure features a triazole ring fused to a quinazoline core, which is known to enhance biological activity due to increased molecular interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant antitumor activity . For instance, compounds similar to 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
16HepG26.29
17HCT-1162.44
18MCF-79.43

These results indicate that the presence of specific substituents on the quinazoline and triazole rings can significantly influence the cytotoxicity against cancer cells .

The mechanism by which 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline exerts its antitumor effects is believed to involve topoisomerase II inhibition . This enzyme plays a crucial role in DNA replication and repair; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The binding affinity of these compounds to DNA is enhanced by their structural features, allowing them to intercalate effectively .

Antimicrobial Activity

In addition to antitumor properties, triazoloquinazolines have shown antimicrobial activity against various pathogens. Studies indicate that modifications on the phenyl ring can affect antibacterial efficacy:

CompoundActivity TypeTarget Bacteria
10AntibacterialGram-positive
11AntifungalCandida spp.

The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the antimicrobial profile of these compounds .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various derivatives against HepG2 and HCT-116 cell lines. The most active derivative exhibited an IC50 value of 2.44 µM against HCT-116 cells, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Assessment : Research conducted on the antimicrobial properties of quinazoline derivatives revealed that compounds with bromophenyl substitutions displayed enhanced activity against both Gram-positive bacteria and fungi compared to their unsubstituted counterparts .

Q & A

Q. Basic Research Focus

  • Cytotoxicity Screening : Use human cancer cell lines (e.g., HeLa) with IC50_{50} values determined via MTT assays. The National Cancer Institute (NCI) threshold (IC50_{50} < 4 µg/mL) classifies potential anticancer activity .
  • DNA Interaction : Electrochemical biosensors (e.g., DNA-modified screen-printed electrodes) detect intercalation or strand breaks. Note: Some derivatives show cytotoxicity without direct DNA damage, suggesting alternative mechanisms (e.g., tubulin inhibition) .

How do structural modifications influence bioactivity?

Advanced Research Focus
Structure-activity relationships (SAR) highlight:

  • Substituent Effects : 4-Bromophenyl enhances lipophilicity and target binding, while methylpiperazine improves solubility and pharmacokinetics .
  • Bioisosteric Replacement : Replacing bromine with chlorine or fluorine alters potency. For example, 4-chlorophenyl analogs show improved σ1_1 receptor antagonism .
  • Heterocycle Fusion : Triazolo[4,3-c]quinazolines exhibit stronger fluorescence and cytotoxicity than [1,5-c] isomers .

Can this compound be applied in fluorescence-based studies?

Advanced Research Focus
Yes, derivatives with amino-biphenyl substituents exhibit:

  • High Quantum Yields : Up to 94% in toluene, with emission tunable via solvent polarity (e.g., aggregation-induced emission in MeCN/water mixtures) .
  • Acidochromism : Fluorescence quenching in the presence of trifluoroacetic acid, enabling pH-sensitive probes .
  • Solid-State Emission : Strong emission in crystalline forms supports use in optoelectronic materials .

How to resolve contradictions between cytotoxicity and DNA interaction data?

Advanced Research Focus
If cytotoxicity (IC50_{50} < 4 µg/mL) occurs without DNA damage:

  • Alternative Targets : Screen for tubulin polymerization inhibition (e.g., sea urchin embryo assays) or kinase activity .
  • Apoptosis Pathways : Perform flow cytometry to detect caspase activation or mitochondrial membrane depolarization .
  • Morphological Analysis : Use microscopy to identify necrosis vs. apoptosis (e.g., HeLa cell rounding vs. membrane blebbing) .

What strategies modulate photophysical properties for sensing applications?

Q. Advanced Research Focus

  • Solvent Engineering : Increase solvent polarity to redshift emission (e.g., from toluene to DMSO) .
  • Substituent Tuning : Electron-withdrawing groups (e.g., CF3_3) enhance Stokes shifts and quantum yields .
  • Aggregation Control : Introduce bulky substituents (e.g., triphenylamine) to prevent π-π stacking and maintain emission in aggregates .

How are isomeric triazoloquinazolines synthesized and differentiated?

Q. Advanced Research Focus

  • Isomer Synthesis : Vary cyclization conditions (e.g., acid catalysts for [4,3-c] vs. [1,5-c] isomers) .
  • Differentiation : Use 19F^{19}F NMR (for fluorinated analogs) or XRD to distinguish annelation patterns .
  • Rearrangement Studies : Spontaneous or acid-catalyzed isomerization (e.g., [4,3-c] → [1,5-c] under HCl) .

What computational tools predict target binding or photophysical behavior?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets like 14α-demethylase (PDB: 3LD6) .
  • DFT Calculations : Optimize geometries (e.g., Gaussian 09) to correlate HOMO-LUMO gaps with fluorescence .
  • SAR Modeling : QSAR studies link substituent electronic parameters (Hammett σ) to bioactivity .

Are there unexplored biological targets for this compound class?

Advanced Research Focus
Emerging targets include:

  • σ Receptors : Antagonism linked to neuroprotective effects .
  • Kinases : Triazoloquinazolines inhibit EGFR or VEGFR2 via ATP-binding pocket interactions .
  • Microtubules : Antimitotic activity observed in pyrazole-containing analogs .

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